1-methanesulfonyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)piperidine-4-carboxamide
CAS No.: 1428356-04-0
Cat. No.: VC4538465
Molecular Formula: C17H24N6O3S
Molecular Weight: 392.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428356-04-0 |
|---|---|
| Molecular Formula | C17H24N6O3S |
| Molecular Weight | 392.48 |
| IUPAC Name | 1-methylsulfonyl-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C17H24N6O3S/c1-27(25,26)23-10-4-14(5-11-23)17(24)19-7-6-18-15-12-16(21-13-20-15)22-8-2-3-9-22/h2-3,8-9,12-14H,4-7,10-11H2,1H3,(H,19,24)(H,18,20,21) |
| Standard InChI Key | MDMWENGMBMOZES-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N1CCC(CC1)C(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3 |
Introduction
1-Methanesulfonyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)piperidine-4-carboxamide
Kinase Inhibition
The pyrrolo[2,3-d]pyrimidine core is a known motif in kinase inhibitors, particularly for protein kinase B (PKB/Akt) and Janus kinase 1 (JAK1) . Structural analogs (e.g., CCT128930) exhibit nanomolar potency against PKB with selectivity over PKA .
| Target | Activity (Structural Analogs) | Mechanism | Source |
|---|---|---|---|
| PKB (Akt) | IC₅₀: Low nanomolar range | ATP-competitive inhibition | |
| JAK1 | Inhibition via pyrrolo-pyrimidine core | Disruption of kinase activity |
Bioavailability and Metabolic Stability
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Sulfonamide and Carboxamide Groups: Improve solubility and metabolic stability compared to benzyl-substituted analogs .
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Oral Bioavailability: Enhanced by the amide linker, as seen in related compounds (e.g., 4-carboxamides) .
Oncological and Metabolic Applications
The compound’s structural features align with therapeutic targets in:
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Cancer: PKB/Akt pathway inhibition (e.g., ovarian cancer, glioblastoma) .
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Autoimmune Diseases: JAK1 inhibition (e.g., rheumatoid arthritis) .
Spectroscopic and Chromatographic Data
Stability and Solubility
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Solubility: Enhanced by polar functional groups (sulfonamide, carboxamide).
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Storage: Requires anhydrous conditions to prevent hydrolysis of the carboxamide.
Comparative Analysis with Analogous Compounds
| Feature | This Compound | CCT128930 (PKB Inhibitor) |
|---|---|---|
| Core Scaffold | Pyrrolo[2,3-d]pyrimidine | Pyrrolo[2,3-d]pyrimidine |
| Side Chain | Piperidine-4-carboxamide | 4-Benzylpiperidine |
| Solubility | Improved (amide > benzyl) | Moderate |
| Selectivity | Predicted high (amide linker) | 28-fold (PKB vs. PKA) |
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